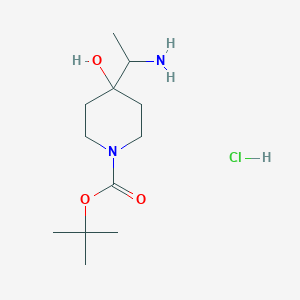

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride

CAS No.: 2228087-89-4

Cat. No.: VC7190871

Molecular Formula: C12H25ClN2O3

Molecular Weight: 280.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228087-89-4 |

|---|---|

| Molecular Formula | C12H25ClN2O3 |

| Molecular Weight | 280.79 |

| IUPAC Name | tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H24N2O3.ClH/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4;/h9,16H,5-8,13H2,1-4H3;1H |

| Standard InChI Key | GTHCESTXYVCZID-UHFFFAOYSA-N |

| SMILES | CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N.Cl |

Introduction

Chemical Identification and Structural Properties

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride belongs to the piperidine class of heterocyclic compounds. The molecular formula is C₁₂H₂₅ClN₂O₃, with a molecular weight of 305.8 g/mol . The structure comprises a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) and a 1-aminoethyl (-CH₂CH₂NH₂) group. The nitrogen atom at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, while the hydrochloride salt enhances stability and solubility.

Table 1: Physicochemical Properties

The Boc group serves as a temporary protective moiety for amines, enabling selective reactions at other functional groups during synthesis . The hydrochloride counterion improves crystallinity and shelf life, critical for industrial applications .

Synthesis and Manufacturing

The synthesis of this compound involves strategic protection and functionalization of the piperidine ring. A patent by CN104628627A outlines a generalized method for analogous Boc-protected piperidines, involving:

-

Boc Protection: Reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine to form 1-Boc-4-piperidinecarboxamide .

-

Hofmann Rearrangement: Treatment with bromine and sodium hydroxide to convert the carboxamide to an amine, followed by acidification to yield the hydrochloride salt .

Table 2: Key Synthetic Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Et₃N | 75% |

| Hofmann Rearrangement | Br₂, NaOH, HCl | 45% |

The process emphasizes cost-effectiveness and scalability, with yields exceeding 45% for the final product . Modifications, such as low-temperature crystallization (-2°C), ensure high purity (>98%) .

Applications in Pharmaceutical Research

This compound’s dual functionality (amine and hydroxyl groups) makes it valuable in medicinal chemistry:

-

PROTAC Development: As a semi-rigid linker, it connects E3 ligase ligands to target protein binders, optimizing ternary complex formation . The hydroxyl group enhances water solubility, while the Boc group allows for controlled deprotection during conjugation .

-

Peptide Mimetics: The piperidine scaffold mimics proline in peptide backbones, enabling conformational restraint in drug candidates .

-

Neurological Targets: Piperidine derivatives are explored as modulators of neurotransmitter receptors (e.g., sigma-1 receptors) .

Table 3: Comparative Analysis of Piperidine-Based Linkers

| Compound | Application | Advantages |

|---|---|---|

| tert-Butyl 4-(1-aminoethyl)-4-hydroxy... | PROTACs | Balanced rigidity/solubility |

| 4-(4-Hydroxymethylphenyl)piperidine... | Bioconjugation | Aromatic anchoring |

| 1-Boc-4-(aminomethyl)-4-hydroxypiperidine | Antibody-drug conjugates | Dual functionalization |

Comparative Structural Analysis

The hydrochloride salt distinguishes this compound from neutral analogs like tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1036027-86-7) . The ionic form enhances aqueous solubility, making it preferable for in vitro assays . Steric effects from the Boc group influence reactivity, as seen in slower acylation rates compared to unprotected amines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume